molecular formula C19H19ClF3N3O B2773640 4-(5-chloro-2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 401637-50-1

4-(5-chloro-2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B2773640
CAS No.: 401637-50-1
M. Wt: 397.83
InChI Key: ZAECWXRWZIYHNA-UHFFFAOYSA-N
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Description

The compound “4-(5-chloro-2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” is a synthetic organic molecule that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a formamide group attached to a 3-(trifluoromethyl)phenyl moiety. Compounds of this nature are often investigated for their potential pharmacological properties, including their use as intermediates in the synthesis of pharmaceuticals.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive agents.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials, coatings, and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(5-chloro-2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of pyrazine derivatives.

    Substitution with 5-Chloro-2-methylphenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 5-chloro-2-methylphenyl halide under basic conditions.

    Attachment of the Formamide Group: The final step involves the reaction of the substituted piperazine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to form the formamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl groups.

    Reduction: Reduction reactions can occur at the formamide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the piperazine ring or phenyl groups.

    Reduction Products: Amines derived from the reduction of the formamide group.

    Substitution Products: Various substituted aromatic derivatives.

Mechanism of Action

The mechanism of action of “4-(5-chloro-2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Chlorophenyl)piperazinyl)-N-(3-(trifluoromethyl)phenyl)formamide
  • (4-(4-Methylphenyl)piperazinyl)-N-(3-(trifluoromethyl)phenyl)formamide
  • (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(4-(trifluoromethyl)phenyl)formamide

Uniqueness

The unique combination of the 5-chloro-2-methylphenyl group and the 3-(trifluoromethyl)phenyl formamide moiety may confer distinct pharmacological properties, such as enhanced binding affinity, selectivity, or metabolic stability compared to similar compounds.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O/c1-13-5-6-15(20)12-17(13)25-7-9-26(10-8-25)18(27)24-16-4-2-3-14(11-16)19(21,22)23/h2-6,11-12H,7-10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAECWXRWZIYHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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